2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2-(4-methoxyphenyl)acetamide
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Overview
Description
2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2-(4-methoxyphenyl)acetamide is a complex organic compound characterized by the presence of a pyridine ring substituted with chloro and trifluoromethyl groups, and an acetamide moiety attached to a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2-(4-methoxyphenyl)acetamide typically involves multi-step organic reactions. One common route starts with the preparation of 3-chloro-5-(trifluoromethyl)pyridine, which is then subjected to a series of reactions to introduce the acetamide and methoxyphenyl groups. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost, and environmental considerations. Industrial methods often optimize reaction conditions to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2-(4-methoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be used to modify the functional groups, potentially altering the compound’s properties.
Substitution: The chloro and trifluoromethyl groups on the pyridine ring can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups, potentially leading to derivatives with different properties.
Scientific Research Applications
2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2-(4-methoxyphenyl)acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound’s structure makes it a candidate for studying interactions with biological macromolecules, potentially leading to the discovery of new biochemical pathways.
Medicine: Its potential pharmacological properties are of interest in drug discovery, particularly for developing new therapeutic agents.
Industry: The compound can be used in the production of specialty chemicals and advanced materials with specific properties.
Mechanism of Action
The mechanism by which 2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2-(4-methoxyphenyl)acetamide exerts its effects depends on its interaction with molecular targets. These interactions often involve binding to specific enzymes or receptors, leading to changes in cellular pathways. The exact molecular targets and pathways can vary depending on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-5-(trifluoromethyl)pyridine: A precursor in the synthesis of the target compound, sharing the pyridine ring with chloro and trifluoromethyl substitutions.
2-([3-chloro-5-(trifluoromethyl)pyridin-2-yl]thio)ethanamine: Another compound with a similar pyridine ring structure but different functional groups.
Uniqueness
2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2-(4-methoxyphenyl)acetamide is unique due to the combination of its functional groups, which confer specific chemical and physical properties. This uniqueness makes it valuable for applications requiring precise molecular interactions and specific reactivity profiles.
Properties
IUPAC Name |
2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-(4-methoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClF3N2O2/c1-23-10-4-2-8(3-5-10)12(14(20)22)13-11(16)6-9(7-21-13)15(17,18)19/h2-7,12H,1H3,(H2,20,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYVGXUZDRSHIPB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(C2=C(C=C(C=N2)C(F)(F)F)Cl)C(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClF3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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